molecular formula C7H9Br2NO2S B2494312 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide CAS No. 2375269-24-0

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide

Cat. No.: B2494312
CAS No.: 2375269-24-0
M. Wt: 331.02
InChI Key: HRGJRMHIOAKUNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide typically involves the bromination of thiophene derivatives followed by amination and subsequent hydrobromide salt formation. One common method involves the reaction of 4-bromothiophene with an appropriate amine under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and amination reactions, followed by purification and crystallization to obtain the hydrobromide salt .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring and the amino group .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The bromine atom and the amino group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the amino group in the thiophene ring makes it a versatile compound for various research applications .

Properties

IUPAC Name

3-amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S.BrH/c8-5-3-12-2-4(5)6(9)1-7(10)11;/h2-3,6H,1,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGJRMHIOAKUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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